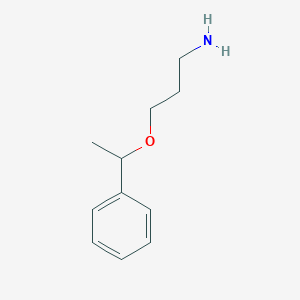

3-(1-Phenylethoxy)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Renewable Building Blocks

- Phloretic Acid as an Alternative : Phloretic acid, a phenolic compound, has been used in place of phenol for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach, involving bio-based amines like furfurylamine, offers a sustainable alternative for imparting specific benzoxazine properties to aliphatic –OH bearing molecules, suggesting its potential in material science applications (Trejo-Machin et al., 2017).

Chemical Synthesis and Modification

- Hexadentate N3O3 Amine Phenol Ligands : The synthesis and characterization of N3O3 amine phenols, which are reduction products of Schiff bases derived from the condensation reactions of various salicylaldehydes, provide insights into their use in chemical synthesis and possible applications in coordination chemistry (Liu et al., 1993).

- Tertiary Amine Synthesis : The synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol derivatives, demonstrates their potential as anodic inhibitors in corrosion science, suggesting applications in protective coatings and material preservation (Gao et al., 2007).

Biomedical and Pharmaceutical Applications

- Antibacterial Activity Against Gram-Positive Bacteria : Synthetic 1,3‐bis(aryloxy)propan‐2‐amines have shown significant antibacterial activity against various Gram-positive pathogens, including multidrug-resistant strains. This highlights their potential as a base for developing new antibacterial compounds for treating infections (Serafim et al., 2019).

Material Science and Engineering

- Density and Physical Properties of Amines : Studies on the physical properties of amine solutions, like density, speed of sound, viscosity, and surface tension, are crucial in understanding their applications in processes like acidic gases separation (Blanco et al., 2017).

Chemical Reactions and Mechanisms

- Multicomponent Reaction Mechanisms : Research into the reaction mechanisms of compounds like prop-2-en-1-amine and ethyl propiolate with alloxan provides valuable insights into organic synthesis and potential pharmaceutical applications (Sun et al., 2010).

Properties

IUPAC Name |

3-(1-phenylethoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIIDZXBKULXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)